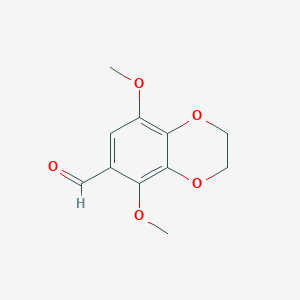

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS No.:

Cat. No.: VC13420250

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O5 |

|---|---|

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |

| Standard InChI | InChI=1S/C11H12O5/c1-13-8-5-7(6-12)9(14-2)11-10(8)15-3-4-16-11/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | WHHNWLVBJRHUTE-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=C(C(=C1)C=O)OC)OCCO2 |

| Canonical SMILES | COC1=C2C(=C(C(=C1)C=O)OC)OCCO2 |

Introduction

Structural and Chemical Properties

Molecular Formula and Key Features

-

Molecular Formula:

-

Molecular Weight: 224.21 g/mol

-

Key Functional Groups:

Physicochemical Data

The methoxy groups enhance solubility in organic solvents, while the aldehyde moiety confers reactivity toward nucleophiles, enabling applications in Schiff base formation and condensation reactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves multistep functionalization of a benzodioxane precursor. A representative pathway includes:

-

Ring-Closure Reaction:

-

Methylation:

-

Purification:

Industrial-Scale Considerations

-

Yield Optimization: Patent CN105801556A highlights potassium permanganate as a cost-effective oxidant for analogous aldehydes, achieving yields >90% .

-

Safety: Use of 1,2-dibromoethane requires strict control due to toxicity; alternatives like ethylene carbonate are under investigation .

Applications in Pharmaceutical Research

Antitumor Activity

-

The benzodioxane scaffold is critical in inhibitors like CCT251236, which targets the HSF1 pathway in ovarian carcinoma .

-

Structure-Activity Relationship (SAR):

Anti-Inflammatory Agents

-

Analogues such as (2,3-dihydrobenzo dioxin-6-yl)acetic acid demonstrate potent COX-2 inhibition .

-

Mechanism: The electron-donating methoxy groups stabilize radical intermediates, reducing oxidative stress .

Chemical Probes and Inhibitors

-

Used in the synthesis of p38α MAPK inhibitors, which are relevant in chronic inflammatory diseases .

-

Example:

Future Directions and Research Gaps

-

Synthetic Improvements: Explore biocatalytic methods for enantioselective synthesis .

-

Therapeutic Exploration: Evaluate efficacy in neurodegenerative models (e.g., Alzheimer’s) due to antioxidant potential .

-

Environmental Impact: Assess biodegradability and ecotoxicity, particularly of brominated byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume